![molecular formula C16H12O3 B2500242 (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one CAS No. 31356-11-3](/img/structure/B2500242.png)
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one
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Overview
Description
Scientific Research Applications
PET Probe Development
One study focused on the synthesis of (Z)-2-((1H-indazol-3-yl)methylene)-6-[¹¹C]methoxy-7-(piperazin-1-ylmethyl)benzofuran-3(2H)-one as a new potential PET (Positron Emission Tomography) probe for imaging of the enzyme PIM1. This compound is a potent and selective inhibitor of PIM1, with an IC₅₀ value of 3 nM. The study highlights the process of designing and synthesizing this compound with significant specific activity, indicating its potential use in PET imaging to study PIM1-related biological processes (Gao et al., 2013).
Reduction to Benzofurans
Another research area involves the reduction of various 2-benzylidene-3(2H)-benzofuranones, including 6-methoxy derivatives, to produce corresponding 2-benzylbenzofurans. This study demonstrates the chemical reactivity of these compounds and their potential as intermediates in synthetic organic chemistry (Kurosawa & Morita, 1981).
Synthesis of Bio-Based Benzoxazines
Research on synthesizing fully bio-based benzoxazine monomers from compounds including 6-methoxy-2-benzylidenebenzofuran derivatives has been conducted. These monomers were used to investigate copolymerization, revealing their potential in creating materials with desirable thermal and polymerization properties, which could have implications in green chemistry and sustainable materials science (Wang et al., 2012).
Modular Synthesis Approaches
Another study described a modular approach to synthesize benzofurans, including derivatives of (2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one. This involved Claisen rearrangement and ring-closing metathesis as key steps, highlighting the versatility of these compounds in organic synthesis and their role in producing complex natural products and pharmaceuticals (Kotha & Solanke, 2022).
Mechanism of Action
Target of Action
It is common for antiviral drugs to target key proteins involved in the viral replication cycle . For instance, some antiviral drugs target the RNA-dependent RNA polymerase (RdRp) of SARS-CoV-2, which is essential for RNA genome replication .
Mode of Action
Many antiviral drugs work by inhibiting the function of key viral proteins, thereby preventing the virus from replicating .
Biochemical Pathways
Sars-cov-2 has been found to mediate the activation of mapk signaling pathways, which may contribute to covid-19 pathophysiology . Additionally, SARS-CoV-2 infection can trigger significant alterations in cells’ energy metabolism, particularly glucose metabolism .
Pharmacokinetics
Pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), are crucial for understanding a drug’s bioavailability and its overall effect in the body .
Result of Action
Effective antiviral drugs typically result in the inhibition of viral replication, reducing the viral load and alleviating symptoms .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, SARS-CoV-2 is highly stable at 4°C but sensitive to heat . In indoor environments, especially closed, crowded, and poorly ventilated spaces, the transmission of SARS-CoV-2 is likely to be enhanced . .
properties
IUPAC Name |
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O3/c1-18-12-7-8-13-14(10-12)19-15(16(13)17)9-11-5-3-2-4-6-11/h2-10H,1H3/b15-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKWWJGGLULNRBP-DHDCSXOGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC=CC=C3)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=CC=C3)/O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-2-benzylidene-6-methoxy-1-benzofuran-3(2H)-one |
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